![molecular formula C9H20N2O B2940407 2-Methyl-4-(piperazin-1-yl)butan-2-ol CAS No. 369626-03-9](/img/structure/B2940407.png)
2-Methyl-4-(piperazin-1-yl)butan-2-ol
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Overview
Description
“2-Methyl-4-(piperazin-1-yl)butan-2-ol” is a chemical compound with the molecular formula C9H20N2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(piperazin-1-yl)butan-2-ol” consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI key for this compound is YBASWHAGJKHKTN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-Methyl-4-(piperazin-1-yl)butan-2-ol” is a solid substance at room temperature . It has a molecular weight of 172.27 . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Environmental Science
This compound could be studied for its environmental fate and behavior. Understanding its degradation pathways and potential bioaccumulation can inform its safe use and disposal in various industries.
Each application area presents a unique opportunity to leverage the chemical properties of 2-Methyl-4-(piperazin-1-yl)butan-2-ol for innovative research and development. While the current literature does not provide extensive information on these specific applications, the compound’s structure suggests a wide range of potential uses in scientific research .
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s plausible that 2-methyl-4-(piperazin-1-yl)butan-2-ol could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 2-Methyl-4-(piperazin-1-yl)butan-2-ol’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict its effects .
properties
IUPAC Name |
2-methyl-4-piperazin-1-ylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,12)3-6-11-7-4-10-5-8-11/h10,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBASWHAGJKHKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCNCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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